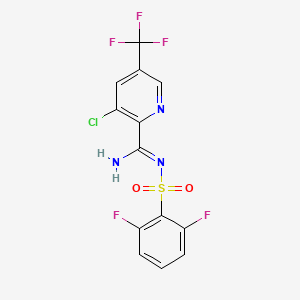

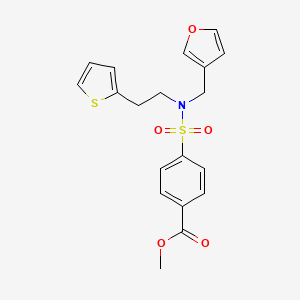

![molecular formula C20H14F3N3O2S2 B2511545 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2309613-80-5](/img/structure/B2511545.png)

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their therapeutic applications in diseases such as cancer, inflammation, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting with the formation of core structures followed by functionalization with various substituents to enhance biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring attached to a benzenesulfonamide moiety . Similarly, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides were synthesized for their anticancer properties, showcasing the versatility of the benzenesulfonamide scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide, reveals an interplanar angle between the toluenesulfonamide ring and the combined ring system, which may influence its interaction with biological targets . The intramolecular hydrogen bonding and the arrangement of molecules in the crystal lattice can also affect the compound's stability and reactivity .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological function. For example, the formation of intramolecular hydrogen bonds, as seen in the crystal structure of some benzenesulfonamide derivatives, can stabilize the molecule and influence its reactivity . The ability to form hydrogen bonds with enzymes or receptors is a key factor in the inhibitory activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes . The intermolecular interactions, such as π-π stacking and hydrogen bonding, contribute to the compound's solid-state properties and can affect its solubility and bioavailability .

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Compounds structurally similar to N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, novel derivatives have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in inhibiting inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain tissues compared to controls or existing drugs like celecoxib (Küçükgüzel et al., 2013).

Anticancer Activity

Certain benzenesulfonamide derivatives have been synthesized and assessed for their anticancer activities. These compounds have been tested against various human tumor cell lines, revealing significant anticancer potential. The modifications in the benzenesulfonamide structure have been crucial in enhancing the activity against specific cancer types, showcasing the importance of structural variation in medicinal chemistry research (Ghorab et al., 2015).

Antimicrobial Properties

Research has also extended to the antimicrobial domain, where sulfonamide derivatives, including those with thiazole and thiadiazolyl groups, have been explored for their antimicrobial efficacy. These studies highlight the compounds' ability to inhibit the growth of various bacterial and fungal pathogens, contributing to the search for new antimicrobial agents to combat resistant strains (Abbas et al., 2017).

Photosensitizing and Photodynamic Therapy Applications

Some benzenesulfonamide derivatives have been investigated for their photosensitizing properties, which are crucial for photodynamic therapy (PDT) applications in treating cancer. These compounds have been found to possess high singlet oxygen quantum yields, making them suitable candidates as Type II photosensitizers in PDT, a treatment modality that involves the use of light-sensitive compounds to produce reactive oxygen species and induce cell death in cancerous tissues (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Further research has focused on the inhibition of specific enzymes, such as carbonic anhydrases, by sulfonamide derivatives. These studies are significant for developing therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer. By designing compounds that can selectively inhibit particular enzyme isoforms, researchers aim to minimize side effects and enhance therapeutic efficacy (Alafeefy et al., 2015).

特性

IUPAC Name |

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2S2/c1-12-11-13(18-25-16-6-4-10-24-19(16)29-18)8-9-15(12)26-30(27,28)17-7-3-2-5-14(17)20(21,22)23/h2-11,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHBNLCAMJDCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

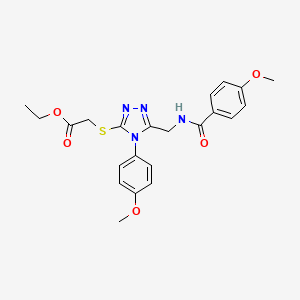

![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)

![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2511467.png)

![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)

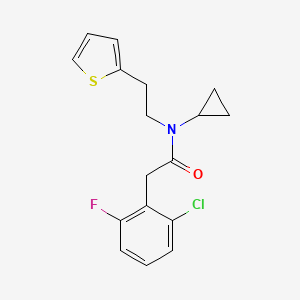

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)

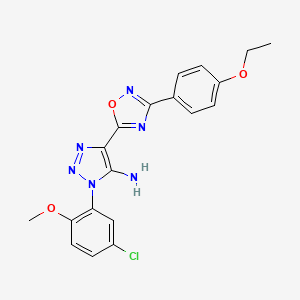

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2511483.png)

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)